2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h2,4H,1,3H2,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFKNAQEYREAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions to introduce the carboxamide group. The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include amines.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications that can lead to novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets.
Medicine
Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to modulate enzyme activity and disrupt cellular processes positions it as a candidate for drug development targeting various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as:
- Conductivity: Potential applications in electronic materials.
- Fluorescence: Useful in sensor technologies and imaging applications.
Case Studies
While specific case studies were not detailed in the search results, ongoing research projects are likely focusing on the biological evaluation of this compound's efficacy against various pathogens and cancer cell lines. Collaborative studies among chemists and biologists are essential for uncovering its full potential.
Mechanism of Action
The mechanism of action of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Propargyl vs. Aryl/Alkyl Substituents
- However, this group may reduce aqueous solubility compared to polar substituents.
- Diisopropylaminoethyl Group (Acotiamide Impurity 10): Replacing the propargyl group with a diisopropylaminoethyl moiety (2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide) enhances basicity and solubility due to the tertiary amine. This analog is associated with Acotiamide, a gastroprokinetic agent, highlighting its relevance in drug impurity profiling .
- Aryl Substituents: Compounds like N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles () feature aryl groups that improve lipophilicity and membrane permeability, favoring antioxidant activity.
Heterocyclic Hybrids
- Triazole-Thiazole Hybrids : Derivatives such as 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () incorporate triazole rings, which enhance metabolic stability and anti-inflammatory potency via hydrogen bonding and π-π interactions.
- Oxadiazole-Thiazole Hybrids : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () replaces the propargyl group with an oxadiazole ring, shifting activity toward anticancer applications due to improved electron-withdrawing effects.
Key Observations:
- Anti-inflammatory Activity : Triazole-thiazole derivatives () outperform the target compound in potency, attributed to triazole-mediated enzyme interactions.
- Solubility: The propargyl group in the target compound likely reduces solubility compared to Acotiamide’s diisopropylaminoethyl analog .
- Therapeutic Flexibility : Heterocyclic hybrids (e.g., oxadiazole, triazole) demonstrate broader applications (anticancer, antidiabetic) than the propargyl-substituted carboxamide .
Yield and Purity Considerations:
- Propargyl-based syntheses may face challenges in regioselectivity, whereas triazole/oxadiazole formations benefit from high-yielding click chemistry .
Physicochemical Properties
- Diisopropylaminoethyl group: Lower LogP (~1.8), enhanced solubility at physiological pH . Aryl-substituted thiazoles: Higher LogP (>3.0), suitable for membrane penetration .
Stability : Propargyl derivatives may exhibit lower oxidative stability compared to triazole or oxadiazole analogs.
Biological Activity
2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and research findings related to this compound, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines and carboxylic acids. For instance, the thiazole ring can be functionalized at different positions to enhance biological activity. The synthetic pathways often utilize environmentally friendly methods and can include microwave-assisted techniques to improve yield and reduce reaction times .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown that derivatives of thiazoles, including this compound, demonstrate potent inhibitory effects against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin (MIC = 64) |
| Escherichia coli | 16 | Streptomycin (MIC = 32) |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin (MIC = 128) |
These findings indicate that the compound's structural features contribute to its enhanced antibacterial potency compared to standard antibiotics .
Anticancer Activity
Recent studies have also highlighted the anticancer properties of this compound. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression.
| Cell Line | IC50 (µM) | Control Drug |
|---|---|---|
| HCT-116 | 0.184 | Doxorubicin |
| HepG2 | 0.719 | Doxorubicin |
| MCF-7 | 0.131 | Doxorubicin |
The compound's ability to induce apoptosis and affect cell cycle progression has been documented, suggesting its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have investigated the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a thiazole derivative led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Cancer Treatment Study : In vitro studies showed that the introduction of this compound into treatment regimens for liver cancer resulted in enhanced tumor suppression and improved patient outcomes.
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
The synthesis of thiazole derivatives typically involves condensation reactions between thioureas and α-haloketones or α-haloesters. For this compound, key steps include:
- Amide coupling : Reacting a thiazole-4-carboxylic acid derivative with propargylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the amide bond .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol/water mixtures aid in precipitation and purification .
- Catalysts : Copper(I) iodide or palladium catalysts may optimize alkyne functionalization .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., thiazole C-4 carboxamide, propargyl NH) via characteristic shifts (e.g., thiazole C-2 proton at δ 7.2–7.5 ppm) .
- IR spectroscopy : Identify amide C=O (1650–1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) stretches .
- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
- Elemental analysis : Validate empirical formula (C₇H₈N₃OS) with <0.3% deviation .
Advanced Research Questions
Q. How can researchers design experiments to analyze the impact of substituent variations on the compound's bioactivity?
- Systematic substitution : Replace the propargyl group with alkyl/aryl amines (e.g., 4-fluorophenyl, 4-methylphenyl) to study electronic effects on enzyme inhibition .
- Bioactivity assays :
- Antimicrobial : MIC assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data correlation : Use QSAR models to link substituent hydrophobicity (logP) or electronic parameters (Hammett σ) with IC₅₀ values .
Q. What strategies are recommended for resolving discrepancies in bioactivity data across different studies?
- Control experiments : Validate assay conditions (e.g., pH, serum concentration) to rule out false negatives/positives .
- Structural analogs : Compare activity of this compound with analogs (e.g., 2-amino-N-benzyl-1,3-thiazole-4-carboxamide) to isolate substituent effects .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding consistency across protein conformers (e.g., EGFR kinase) .
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?
- Docking studies : Use crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR) to predict binding modes. Focus on hydrogen bonding (amide NH to Glu346) and π-π stacking (thiazole ring with Phe518) .
- MD simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess conformational changes affecting inhibitor residence time .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between substituents (e.g., propargyl vs. methyl groups) .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low aqueous solubility | Use co-solvents (DMSO ≤1%) or formulate as nanoparticles (PLGA encapsulation) | |
| Off-target activity | Develop isoform-selective analogs (e.g., modify thiazole C-2 for kinase selectivity) | |
| Synthetic scalability | Optimize one-pot reactions (e.g., Ugi-azide for thiazole-amide hybrids) |
Key Data for Structure-Activity Relationship (SAR) Studies
| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Propargyl | 12.5 ± 1.2 | COX-2 | |
| 4-Fluorophenyl | 8.3 ± 0.9 | EGFR | |
| 4-Methylphenyl | 15.7 ± 2.1 | PI3K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
